Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (TBOA) is a synthetic molecule that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. TBOA is an oxazolidinone derivative that has been synthesized in the laboratory and has been found to possess a range of unique properties. This molecule has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research.
Scientific Research Applications
Synthetic Routes and Intermediate Utility
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as an intermediate in various synthetic routes, facilitating access to a wide range of chemical spaces. For instance, it is utilized in the efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its versatility in producing bifunctional compounds with potential for novel compound development beyond traditional piperidine systems (Meyers et al., 2009). Another application includes its use as a reagent for introducing Boc protecting groups to amines, demonstrating its role in the synthesis of N-Boc-amino acids and esters, highlighting its stability and efficiency compared to other reagents (Rao et al., 2017).
Chemical Modifications and Reactions
The compound's reactivity with N,N-dimethylformamide dimethyl acetal underlines its chemical adaptability, leading to the formation of isomeric condensation products. This reaction pathway underscores the compound's utility in generating diverse molecular architectures (Moskalenko & Boev, 2012). Additionally, it's foundational in the stereoselective synthesis of (±)-perhydrohistrionicotoxin intermediates, emphasizing its significance in the synthesis of complex natural products (Ibuka et al., 1982).
Stabilization in Polymer Systems
The compound also finds application in the stabilization of polymers, where it acts synergistically with thiopropionate antioxidants. This interaction significantly enhances the stability of polymer systems, showcasing its importance beyond small molecule synthesis (Yachigo et al., 1992).
Structural and Conformational Studies
Further research into its structure and conformational properties revealed mirror symmetry in derivatives, providing insights into molecular symmetry and potential applications in designing molecules with specific stereochemical properties (Dong et al., 1999).
Synthetic Strategies for Bioactive Compounds
Moreover, it is pivotal in the synthesis of spiroaminals, a class of compounds with significant biological activity. These synthetic strategies highlight the compound's utility in accessing bioactive molecules with complex spirocyclic frameworks (Sinibaldi & Canet, 2008).
properties
IUPAC Name |
tert-butyl 11-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRVDKDXFXDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.